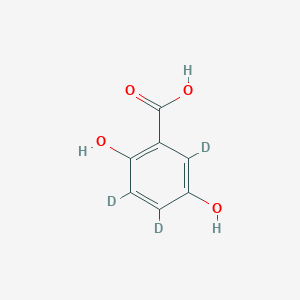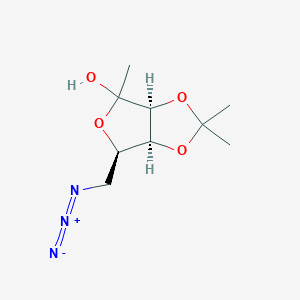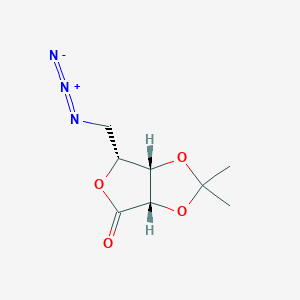
Sodium pyrimidine-4-carboxylate
Overview
Description
Sodium pyrimidine-4-carboxylate is a sodium salt of pyrimidine-4-carboxylic acid Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Sodium pyrimidine-4-carboxylate is a derivative of pyrimidine, a class of compounds that have been shown to exhibit a wide range of biological activities . The primary targets of pyrimidine derivatives are often associated with neuroprotection and anti-inflammatory responses . For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
For instance, some pyrimidine derivatives have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they have been shown to inhibit the NF-kB inflammatory pathway . This pathway plays a crucial role in regulating immune response to infection. Inhibition of this pathway can lead to reduced inflammation and neuroprotection .
Pharmacokinetics
Studies on similar compounds suggest that they may have good metabolic stability and bioavailability .
Result of Action
The result of this compound’s action would likely be a reduction in inflammation and neuroprotection, given the known effects of similar pyrimidine derivatives . These compounds have been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium pyrimidine-4-carboxylate typically involves the neutralization of pyrimidine-4-carboxylic acid with a sodium base. One common method is to dissolve pyrimidine-4-carboxylic acid in water and add sodium hydroxide until the pH reaches a neutral level. The reaction can be represented as follows:
Pyrimidine-4-carboxylic acid+NaOH→Sodium pyrimidine-4-carboxylate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and automated pH control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4-carboxylate derivatives.
Reduction: Reduction reactions can yield different pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylate derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Sodium pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: Pyrimidine derivatives are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Pyrimidine-4-carboxylic acid: The parent compound of sodium pyrimidine-4-carboxylate.
Pyrimidine-5-carboxylate: Another pyrimidine derivative with similar properties.
Pyrimidine-2-carboxylate: A compound with a carboxylate group at a different position on the pyrimidine ring.
Uniqueness: this compound is unique due to its specific position of the carboxylate group on the pyrimidine ring, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and applications compared to other pyrimidine carboxylates.
Properties
IUPAC Name |
sodium;pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSKBKUAXVZIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647507 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819850-18-5 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)



![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)




